
1-Bromo-2-methoxycyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methoxycyclopropane is a chemical compound with the molecular formula C4H7BrO and a molecular weight of 151.00 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered cyclopropane ring with a bromine atom and a methoxy group attached .Aplicaciones Científicas De Investigación
Formation and Reactivity of Cyclopropane Derivatives
Research has shown that compounds structurally related to 1-Bromo-2-methoxycyclopropane are useful in the formation of cyclopropane derivatives and five-membered heterocycles. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions affords cyclopropane lactones, showcasing the potential of bromo and methoxy substituents in cyclopropane synthesis (Farin˜a, Maestro, Martín, & Soria, 1987). Similarly, the electrochemical behavior of bromocyclopropanes in the presence of adsorbed alkaloids demonstrates the stereochemistry of electroreductions, highlighting a method for asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).
Synthesis of Silacyclopropanes
A novel synthetic route for silacyclopropanes involves the reaction of a bromosilylenoid with olefins, producing stable 1-bromo-1-silacyclopropanes in high yields. This method opens up new possibilities for the synthesis of silacyclopropanes, which are valuable intermediates in organosilicon chemistry (Cho, Bok, Park, Lim, Lee, Choi, & Lee, 2012).
Polymerization and Cycloaddition Reactions
The polymerization of cyclic monomers, including those derived from this compound, has been explored for the creation of materials with unique properties. For example, the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate occurs with the opening of the cyclopropane ring, leading to polymers with high glass transition temperatures, illustrating the potential of cyclopropane derivatives in polymer science (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).
Cyclopropane in Natural Product Synthesis
The synthesis of chromones from 1,1-diacylcyclopropanes, which parallels the structure and reactivity of this compound, demonstrates the utility of cyclopropane derivatives in synthesizing complex natural products. This approach is exemplified in the construction of the bromophycoic acid E scaffold, a potent antibacterial marine natural product (Smith, Nhu, Clark, Gai, Lucas, & Hawkins, 2017).
Propiedades
IUPAC Name |
1-bromo-2-methoxycyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-6-4-2-3(4)5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBYSMUZLRWJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824226-89-2 |
Source


|
| Record name | 1-bromo-2-methoxycyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)
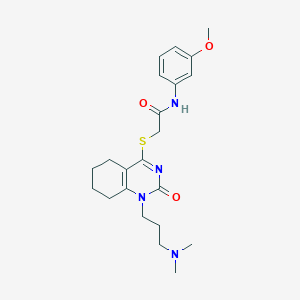
![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)
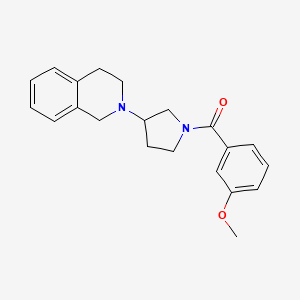

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)
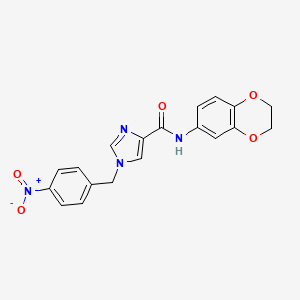
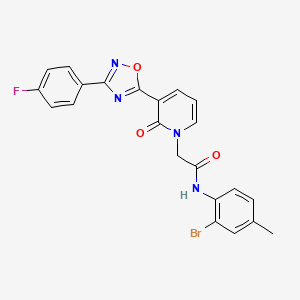
![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)

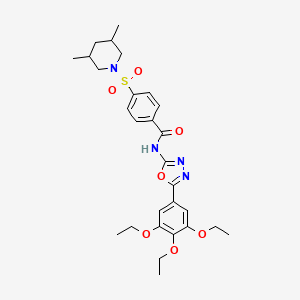

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)
